Sub-Nanomolar Dopamine D3 Receptor Affinity Versus Unsubstituted Parent Compound
5,7-Dimethylquinoline-2,3-dicarboxylic acid, as a key pharmacophore within the 4-phenylpiperazine derivative series disclosed in US8748608, achieves potent binding at the human dopamine D3 receptor with a Ki of 1.10 nM and an IC50 of 1.20 nM in antagonist mode [1]. In contrast, the unsubstituted parent compound, quinoline-2,3-dicarboxylic acid (quinolinic acid), lacks affinity for dopamine receptors and instead acts as an NMDA receptor agonist [2]. This stark functional divergence underscores that the 5,7-dimethyl substitution pattern is essential for D3 receptor engagement.
| Evidence Dimension | Human dopamine D3 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 1.10 nM; IC50 = 1.20 nM (antagonist) |
| Comparator Or Baseline | Quinoline-2,3-dicarboxylic acid: No affinity for dopamine D3; NMDA receptor agonist |
| Quantified Difference | Qualitative functional switch from NMDA agonism to sub-nanomolar D3 antagonism |
| Conditions | In vitro radioligand binding assay ([125I]IABN displacement) in HEK293 cells expressing human D3 receptor |
Why This Matters
Procurement of this specific isomer is mandatory for D3-targeted SAR studies; the unsubstituted analog cannot substitute due to an entirely different target profile.
- [1] BindingDB. (2014). BDBM123840 (CHEMBL1627319) – Ki = 1.10 nM at human dopamine D3 receptor. Data curated from US8748608. View Source
- [2] Ferranti, A., et al. (1993). Some new quinoline-based mono and dicarboxylic acids. Farmaco, 48(11), 1547-1553. PMID: 8110365. View Source
